4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide
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Overview
Description
Compound 5g, identified by the PubMed ID 36385925, is a synthetic organic molecule known for its role as an orally bioactive inhibitor of cyclin-dependent kinase 2 (CDK2). This compound has been deuterated to improve its pharmacokinetic profile, making it a promising candidate in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 5g involves a multi-step process starting from commercially available reagentsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of compound 5g can be scaled up using batch or continuous flow reactors. The use of deuterated reagents and solvents is crucial to achieve the desired pharmacokinetic properties. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Compound 5g undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in dimethyl sulfoxide at 60°C.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Compound 5g has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its selective inhibition of CDK2.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Compound 5g exerts its effects by selectively inhibiting cyclin-dependent kinase 2 (CDK2). The inhibition occurs through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The deuteration of the compound enhances its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Compound 5f: Another selective CDK2 inhibitor with a similar core structure but different substituents.
Compound 6: A related compound with modifications to improve selectivity and potency.
Uniqueness
Compound 5g stands out due to its deuterated structure, which significantly improves its pharmacokinetic profile compared to non-deuterated analogs. This modification enhances the compound’s metabolic stability, making it a more effective and reliable therapeutic agent .
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-22-31(29,30)16-7-5-13(6-8-16)24-20-23-12-17-18(25-20)26(19(28)21(17)9-10-21)14-3-2-4-15(27)11-14/h5-8,12,14-15,22,27H,2-4,9-11H2,1H3,(H,23,24,25)/t14-,15-/m1/s1/i1D3 |
InChI Key |
AKQOBHZKBDHWQI-BZEFIUHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)[C@@H]5CCC[C@H](C5)O |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=O)C34CC4)C5CCCC(C5)O |
Origin of Product |
United States |
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